Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of 1,2,3-triazoles
Mechanism of Action
Target of Action
Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate is a complex compound with potential biological activity. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
It’s known that triazole derivatives can interact with their targets and induce changes . For instance, some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound could potentially have diverse biological effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the use of microwave energy has been found to dramatically reduce reaction times in the synthesis of similar compounds .
Biochemical Analysis
Biochemical Properties
Triazoles, including Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate, are known to interact with a variety of enzymes and receptors, showing versatile biological activities . They are readily capable of binding in the biological system
Cellular Effects
Triazole derivatives have been found to exhibit a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties
Molecular Mechanism
Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through a variety of methods. One common approach involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically requires a copper(I) catalyst and can be carried out under mild conditions. The reaction proceeds as follows:
Preparation of Azide: The azide precursor can be synthesized from aniline through diazotization followed by azidation.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Esterification: The resulting triazole is esterified with ethyl chloroformate to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of agrochemicals and as a precursor for materials with specific properties.
Comparison with Similar Compounds
Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the ethyl ester group.
1-Benzyl-1H-1,2,3-triazole-4-carboxylate: Contains a benzyl group instead of a phenyl group.
1-Phenyl-1H-1,2,3-triazole-5-carboxylate: The carboxylate group is positioned differently on the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 1-phenyltriazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10-8-14(13-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGFDOPIMFLRJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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